2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2,3-dimethoxyphenyl group and a methyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally benign solvents and catalysts is becoming increasingly important in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the dimethoxy and methyl substitutions, which may affect its biological activity.
5,6-Dimethylbenzimidazole: Similar core structure but different substitution pattern.
2-(4-Methoxyphenyl)benzimidazole: Contains a methoxy group at a different position, which may influence its properties
Uniqueness
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethoxyphenyl group and the methyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12-13(9-10)18-16(17-12)11-5-4-6-14(19-2)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
InChI Key |
VUKLIOBZMBOJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.